Sant-1
Descripción general
Descripción
SANT-1 es un antagonista permeable a las células que se une directamente al receptor Smoothened e inhibe la vía de señalización Sonic Hedgehog. Este compuesto ha demostrado un potencial significativo en la investigación del cáncer y la biología de las células madre debido a su capacidad para bloquear la tumorigenesis y promover la diferenciación celular .
Aplicaciones Científicas De Investigación
SANT-1 tiene una amplia gama de aplicaciones en la investigación científica:
Investigación del cáncer: Bloquea la vía de señalización Sonic Hedgehog, lo que lleva a la inhibición de la tumorigenesis y la proliferación en las células cancerosas.
Biología de las células madre: This compound promueve la diferenciación de las células beta a partir de células madre embrionarias humanas, lo que lo hace valioso en la medicina regenerativa.
Estudios de señalización celular: Se utiliza para estudiar la vía de señalización Sonic Hedgehog y su papel en varios procesos biológicos.
Mecanismo De Acción
SANT-1 ejerce sus efectos al unirse directamente al receptor Smoothened, un componente clave de la vía de señalización Sonic Hedgehog. Al inhibir este receptor, this compound bloquea eficazmente la vía de señalización, evitando la activación de los objetivos aguas abajo involucrados en la proliferación y diferenciación celular .
Análisis Bioquímico
Biochemical Properties
Sant-1 interacts with Smoothened (Smo), a key protein in the Shh signaling pathway . By binding directly to Smo, this compound inhibits the Shh signaling pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it promotes beta cell differentiation from human embryonic stem cells . In cancer research, this compound blocks the hedgehog signaling pathway leading to inhibition of tumorigenesis and proliferation in lung cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to Smoothened (Smo), thereby inhibiting the Sonic Hedgehog (Shh) signaling pathway . This binding interaction with Smo leads to changes in gene expression and impacts cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are also areas of active research. While specific dosage effects have not been detailed in the available literature, it is known that this compound has significant effects on cellular processes at the molecular level .
Metabolic Pathways
This compound is involved in the Shh signaling pathway, interacting with key enzymes and proteins such as Smo
Transport and Distribution
Given its role in the Shh signaling pathway, it is likely that this compound interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in the Shh signaling pathway, it is likely that this compound is directed to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
SANT-1 se sintetiza a través de una serie de reacciones químicas que involucran la condensación de 4-bencil-1-piperazina con 3,5-dimetil-1-fenil-1H-pirazol-4-carbaldehído. La reacción generalmente ocurre en presencia de un solvente adecuado, como dimetilsulfóxido (DMSO) o etanol, bajo condiciones controladas de temperatura y pH .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación de la ruta sintética mientras se garantiza una alta pureza y rendimiento. El compuesto generalmente se produce en forma cristalina y se almacena a bajas temperaturas para mantener la estabilidad. El proceso de producción incluye rigurosas medidas de control de calidad para garantizar que la pureza del compuesto sea superior al 98% .
Análisis De Reacciones Químicas
Tipos de reacciones
SANT-1 principalmente experimenta reacciones de unión con el receptor Smoothened, inhibiendo su actividad. No suele sufrir reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar .
Reactivos y condiciones comunes
El reactivo principal utilizado en la síntesis de this compound es el 3,5-dimetil-1-fenil-1H-pirazol-4-carbaldehído. Las condiciones de reacción incluyen el uso de solventes como DMSO y etanol, y las reacciones se llevan a cabo a temperaturas controladas para garantizar un rendimiento óptimo .
Productos principales
El producto principal de la síntesis es el propio this compound, que se obtiene en forma cristalina. El compuesto se purifica luego para alcanzar un nivel de pureza del 98% o superior .
Comparación Con Compuestos Similares
SANT-1 es único en su alta afinidad por el receptor Smoothened y sus potentes efectos inhibidores sobre la vía de señalización Sonic Hedgehog. Compuestos similares incluyen:
Ciclopalmina: Otro antagonista del receptor Smoothened, pero con diferentes propiedades de unión y potencia.
GANT61: Inhibe la vía de señalización Sonic Hedgehog al dirigirse a componentes aguas abajo.
This compound destaca por su alta especificidad y potencia para inhibir el receptor Smoothened, lo que lo convierte en una herramienta valiosa tanto en la investigación del cáncer como en la biología de las células madre .
Propiedades
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORCIAZMIWALX-JJIBRWJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425965 | |
Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304909-07-7 | |
Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SANT-1?
A1: this compound directly targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with SMO?
A2: this compound acts as an antagonist of SMO, binding to the receptor and inhibiting its activation. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, it has been shown to bind within the 7-transmembrane (7TM) domain of SMO, potentially at a site distinct from that of the naturally occurring antagonist, cyclopamine. [, , , , , ]
Q3: What are the downstream consequences of this compound binding to SMO?
A3: By inhibiting SMO, this compound effectively blocks the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to a decrease in the expression of Hh target genes, including GLI1 and PTCH1. [, , , , , , ] Ultimately, this can result in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in Hh-dependent cancers. [, , , , , , , , , , ]
Q4: Can this compound influence SMO localization?
A4: Yes, while some SMO antagonists like cyclopamine and jervine force SMO translocation to the primary cilium, this compound has been shown to abrogate this translocation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H23N3, and its molecular weight is 305.42 g/mol. (Information derived from chemical structure, not explicitly stated in provided abstracts).
Q6: Is there any available spectroscopic data for this compound?
A6: The provided abstracts do not contain specific spectroscopic data for this compound.
Q7: Is there information on the material compatibility and stability of this compound?
A7: The provided research abstracts do not offer detailed information about the material compatibility or stability of this compound under various conditions.
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is primarily recognized as a small-molecule inhibitor and does not appear to have intrinsic catalytic properties based on the provided research.
Q9: Have computational methods been employed to study this compound?
A9: Yes, molecular docking studies have been used to investigate the binding mode of this compound to the SMO receptor. [] This approach helps visualize and understand the specific interactions between this compound and its target at the molecular level.
Q10: What is known about the stability and formulation of this compound?
A10: The provided research abstracts do not offer detailed insights into the stability of this compound under various conditions or specific formulation strategies employed.
Q11: Is there information available regarding SHE regulations, pharmacokinetics, toxicology, and safety of this compound?
A11: The provided research abstracts primarily focus on the molecular mechanisms and in vitro efficacy of this compound. Specific details regarding SHE regulations, PK/PD properties, toxicology profiles, long-term effects, and safety aspects are not discussed in these abstracts.
Q12: What is known about drug delivery strategies, biomarkers, analytical methods, environmental impact, and alternatives for this compound?
A12: The provided research abstracts primarily focus on the fundamental biological activity of this compound. Information concerning specific drug delivery strategies, potential biomarkers for treatment response, detailed analytical methods for quantification, environmental impact assessment, or potential alternatives to this compound is not covered in these abstracts.
Q13: What cell lines have shown sensitivity to this compound in vitro?
A14: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines in vitro, including: * Pancreatic cancer cell lines: Panc-1 and BxPC-3. [] * Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR-TKIs. [] * Glioblastoma cells. [, ] * Medulloblastoma cells. [] * Basal cell carcinoma (BCC) cells. [, ]
Q14: What in vitro effects have been observed with this compound treatment?
A15: this compound has shown the following effects in various in vitro studies: * Suppression of cell proliferation and colony formation. [, , , , , , ] * Induction of apoptotic cell death. [, , , ] * Cell cycle arrest in the G0/G1 phase. [] * Induction of differentiation in specific cell types, such as ductal epithelial differentiation in pancreatic cancer cells. [] * Downregulation of Hedgehog target gene expression (e.g., GLI1, PTCH1). [, , , , , , ] * Inhibition of cell migration. []
Q15: What animal models have been used to study this compound?
A16: The following animal models have been employed in this compound research: * Mouse model of acute myocardial infarction (AMI). [] * Xenograft models of AML. [] * Mouse models of medulloblastoma (SmoA1/SmoA1 and Math1-creER; Ptc1 fl/fl mice). [] * Mouse model of bladder cancer (orthotopic model). [] * Immunodeficient mice for transplantation of pancreatic progenitors. []
Q16: What in vivo effects have been observed with this compound treatment?
A17: this compound has demonstrated the following in vivo effects: * Improvement in cardiac function and myocardial remodeling in a mouse model of AMI. [] * Reduction of apoptosis in myocardial cells after AMI. [] * Reduction in leukemic burden in xenograft models of AML. [] * Suppression of medulloblastoma formation in genetically engineered mouse models. [] * Inhibition of tumor growth in a mouse model of bladder cancer. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.